![molecular formula C22H22N2O4 B2935427 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1105244-73-2](/img/structure/B2935427.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the benzo[d][1,3]dioxole derivative .
- Formation of the isoxazole ring through cyclization reactions.
- Esterification or acylation to introduce the acetamide functional group.
These steps can be optimized for yield and purity using various reaction conditions and catalysts .
Synthetic Route Example
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Benzo[d][1,3]dioxole derivative |
2 | Acylation | Acetic anhydride or acetic acid |
3 | Purification | Chromatography |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, making it a candidate for further development in treating infections. The mechanism may involve the inhibition of specific microbial enzymes or disruption of cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through:
- Reactive Oxygen Species (ROS) generation .
- Inhibition of cell proliferation .
For instance, a study demonstrated that derivatives similar to this compound showed up to 95% inhibition on MCF-7 breast cancer cells, indicating strong growth inhibitory effects .
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets, such as:
- Enzymes : Inhibition or modulation of enzyme activity.
- Receptors : Alteration in receptor signaling pathways.
These interactions can lead to downstream effects such as altered gene expression and cellular signaling cascades that promote cell death in cancerous cells .
Study on Anticancer Efficacy
In a recent study involving various derivatives of isoxazole compounds, it was found that those structurally similar to this compound exhibited potent cytotoxicity against human lung carcinoma A549 cells. The study reported:
Compound | Cell Line | % Inhibition |
---|---|---|
2a | MCF-7 | 95% |
2b | A549 | 77% |
Control | Cisplatin | 60% |
This data highlights the potential of this compound as a therapeutic agent in oncology .
Antimicrobial Study
Another investigation focused on the antimicrobial properties against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics .
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(7-8-16-5-3-2-4-6-16)23-22(25)13-18-12-20(28-24-18)17-9-10-19-21(11-17)27-14-26-19/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLUEKQDNYYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.